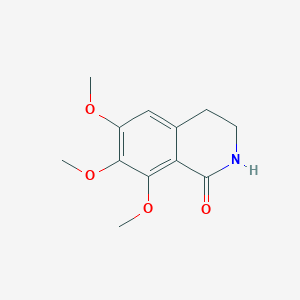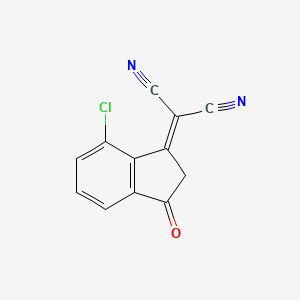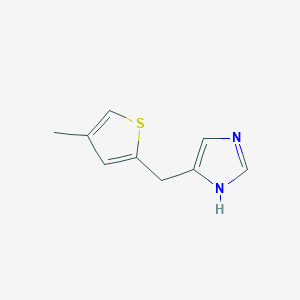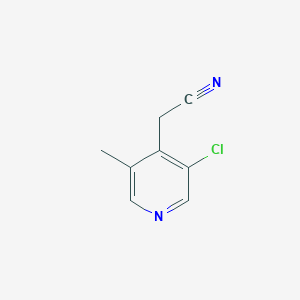![molecular formula C19H25N7O2 B12816928 (R)-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12816928.png)
(R)-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a cyanopyrrolidine moiety, and a carboxamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyanopyrrolidine moiety and the carboxamide group. Key reagents used in these steps include various amines, nitriles, and carboxylic acids. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods would optimize reaction conditions to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, would be employed to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the cyanopyrrolidine moiety could yield a nitrile oxide, while reduction of the carboxamide group could produce an amine. Substitution reactions could introduce new functional groups, such as halides or alkyl groups, into the molecule.
Aplicaciones Científicas De Investigación
®-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential interactions with biological molecules make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s pharmacological properties could be explored for developing new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, such as catalysis and material science.
Mecanismo De Acción
The mechanism of action of ®-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. Alternatively, it could activate a receptor by mimicking the natural ligand, initiating a signaling cascade.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, known for its pharmacological effects and potential therapeutic applications.
1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones: Compounds with cytotoxic properties, used in cancer research.
Uniqueness
®-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups and structural features This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities
Propiedades
Fórmula molecular |
C19H25N7O2 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-[2-[[2-[(2R)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m1/s1 |
Clave InChI |
LDXYBEHACFJIEL-OAHLLOKOSA-N |
SMILES isomérico |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@@H]3C#N |
SMILES canónico |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-acetyl-3-hydroxypentanedioic acid;4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide](/img/structure/B12816849.png)

![2-Ethoxy-5-methyl-2H-benzo[d]imidazole](/img/structure/B12816874.png)






![4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12816913.png)

![1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12816929.png)


